An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine
An In-Depth Technical Guide to 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine, a specialized chemical intermediate with significant potential in the field of targeted protein degradation. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its anticipated applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, chemical biology, and drug discovery.
Introduction
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a bifunctional organic compound that has emerged as a valuable building block in contemporary drug discovery. Its structure incorporates a reactive bromomethyl group, making it a versatile electrophile for conjugation, and a morpholino sulfonyl moiety, which can influence physicochemical properties such as solubility and cell permeability. The strategic placement of the bromomethyl group at the ortho position of the phenylsulfonyl ring offers specific stereochemical advantages for its application as a linker component in the synthesis of complex bioactive molecules.
Notably, this compound is frequently categorized by chemical suppliers as a "protein degrader building block," strongly indicating its utility in the rapidly advancing field of targeted protein degradation (TPD). TPD represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the induced elimination of pathogenic proteins. PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, are at the forefront of this technology. The structural features of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine make it an attractive component for the synthesis of novel PROTACs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value |
| CAS Number | 941717-06-2 |
| Molecular Formula | C₁₁H₁₄BrNO₃S |
| Molecular Weight | 320.20 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |
| Purity | Typically >95% (as offered by commercial suppliers) |
Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available sources and should be determined experimentally.
Spectroscopic Data
While specific spectra are not available in peer-reviewed literature, several chemical suppliers indicate the availability of spectral data upon request. The expected spectral characteristics are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methylene protons of the morpholine ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) | Absorption bands corresponding to sulfonyl (S=O), C-Br, C-N, and C-O functional groups. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed Synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine.
Detailed Experimental Protocols
Step 1: Synthesis of 4-((2-Methylphenyl)sulfonyl)morpholine
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To a stirred solution of 2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add morpholine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-((2-methylphenyl)sulfonyl)morpholine.
Step 2: Synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine
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To a solution of 4-((2-methylphenyl)sulfonyl)morpholine (1.0 eq) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Heat the reaction mixture to reflux (approximately 77 °C) and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 4-((2-(bromomethyl)phenyl)sulfonyl)morpholine.
Applications in Targeted Protein Degradation
The primary application of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is as a bifunctional linker precursor in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Role as a Linker Component
The bromomethyl group of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine serves as a reactive handle for covalent attachment to either the target protein ligand or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The morpholino sulfonyl phenyl moiety forms the core of the linker, providing a rigid and defined scaffold that influences the spatial orientation of the two ligands. The properties of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.
Caption: Role as a PROTAC Building Block.
Workflow for PROTAC Synthesis and Evaluation
The general workflow for utilizing 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine in a PROTAC discovery program is outlined below.
Caption: PROTAC Discovery Workflow.
Signaling Pathways and Mechanism of Action
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine itself is not expected to have direct biological activity or modulate specific signaling pathways. Its function is to serve as a structural component of a larger molecule, such as a PROTAC. The resulting PROTAC will mediate its biological effects by inducing the degradation of its specific target protein. The downstream consequences will, therefore, depend entirely on the function of the targeted protein.
For instance, if the PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling pathway, the observed biological effect would be the downregulation of that pathway, leading to, for example, cell cycle arrest or apoptosis.
Caption: PROTAC Mechanism of Action.
Conclusion
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is a valuable and versatile chemical intermediate for researchers in the field of targeted protein degradation. Its well-defined structure and reactive functional group make it an ideal building block for the synthesis of PROTACs and other complex molecular probes. While specific, published experimental data for this compound remains limited, its commercial availability and classification underscore its importance in the ongoing development of novel therapeutics. This technical guide provides a solid foundation for its synthesis and application, and it is anticipated that its use in the scientific literature will grow as the field of targeted protein degradation continues to expand.

